5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide
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Overview
Description
5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include ethoxy-substituted phenylhydrazine and a suitable ketone or aldehyde.
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-indole: Another indole derivative with similar biological activities.
1H-indole-5-carboxamide: Used in the preparation of potential enzyme inhibitors
Uniqueness
5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy and propyl groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-ethoxy-1-methyl-N-propylindole-2-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-4-8-16-15(18)14-10-11-9-12(19-5-2)6-7-13(11)17(14)3/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,18) |
InChI Key |
NWVWAARCYINXCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(N1C)C=CC(=C2)OCC |
Origin of Product |
United States |
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